N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-3-37-26-15-11-24(12-16-26)32-29(35)27-19-33(20-30-27)18-22-4-9-23(10-5-22)31-28(34)17-8-21-6-13-25(36-2)14-7-21/h4-7,9-16,19-20H,3,8,17-18H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCDGUPVDDSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396.48 g/mol
The structure features an imidazole ring, which is known for its biological activity, along with various aromatic and aliphatic groups that may influence its pharmacokinetic properties.
Antitumor Activity
Research has highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, a study evaluating similar imidazole compounds found significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound exhibited lower IC50 values compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), indicating a promising therapeutic profile .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| 4f | HeLa | 3.24 | More potent |
| 4f | A549 | 10.96 | Comparable |
| 4f | SGC-7901 | 2.96 | Significantly more potent |
| 5-FU | HeLa | 5.00 | - |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival, such as increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic) levels .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or survival pathways, thereby limiting cancer cell proliferation.
Selectivity and Toxicity
One notable aspect of the biological activity of this compound is its selectivity towards tumor cells over normal cells. Studies indicate that the selectivity index for related compounds shows a significantly higher tolerance in normal cell lines compared to tumor cells, suggesting a favorable therapeutic window .
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
- Antitumor Efficacy : A study evaluated various imidazole derivatives' effects on cancer cell lines, demonstrating that specific substitutions on the benzyl ring significantly influenced their potency against cancer cells .
- Mechanistic Insights : Research utilizing Western blot analysis confirmed that treatment with certain imidazole derivatives resulted in increased expression of apoptotic markers such as caspase-3, further supporting their role in inducing programmed cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Target Compound vs. Benzimidazole Derivatives (–2)
The benzimidazole derivative 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2) shares a carboxamide group and aryl substitutions but differs in core structure (benzimidazole vs. imidazole) and substituents:
- Core: Benzimidazole (fused bicyclic system) vs. monocyclic imidazole.
- Substituents :
Table 1: Structural and Functional Comparisons
Pharmacophore and Bioactivity Implications
- Carboxamide Role: Both compounds retain the carboxamide group, which acts as a hydrogen-bond donor/acceptor, critical for protein binding .
- Substituent Effects :
Comparison with Patent Compounds ()
The patented compound in includes a methoxyphenyl-propanamido moiety, similar to the target. However, the patent compound’s epoxide and morpholine groups indicate divergent applications (e.g., covalent binding or solubility enhancement) .
Molecular Weight and Drug-Likeness
The target compound’s estimated molecular weight (~550 g/mol) is higher than the benzimidazole analog (~463 g/mol) but lower than ADC1770 (757.76 g/mol, ). Higher molecular weight in ADC1770 is attributed to PEG and maleimide groups, which are absent in the target. The target’s weight aligns with Lipinski’s rule of five, suggesting oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
